molecular formula C8H11N3O3S2 B2826178 Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate CAS No. 220088-59-5

Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate

Cat. No.: B2826178
CAS No.: 220088-59-5
M. Wt: 261.31
InChI Key: QHXBJZJIOTXAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a thioether linkage to a 3-oxobutanoate ethyl ester (Fig. 1). This structure combines the electron-rich thiadiazole ring with a ketone and ester functionality, making it a versatile intermediate for pharmaceutical and agrochemical applications. Its synthesis typically involves nucleophilic substitution between 5-amino-1,3,4-thiadiazole-2-thiol and ethyl bromoacetate derivatives under basic conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S2/c1-2-14-6(13)3-5(12)4-15-8-11-10-7(9)16-8/h2-4H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXBJZJIOTXAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone, at room temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The thiadiazole moiety is known to interact with various biological pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Classification and Key Features

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives. Below, it is compared to analogs based on substituent patterns, spectral properties, and physicochemical characteristics.

Table 1: Structural and Physicochemical Comparison
Compound Name Key Structural Features Melting Point (°C) Rf Value (Solvent System) Spectral Highlights (NMR/IR)
Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate Thiadiazole-thio, 3-oxobutanoate ethyl ester Not reported Not reported δH (DMSO-d6): Ethyl quartet (1.2–4.1 ppm), ketone (s, ~3.3 ppm); IR: 3350 (N–H), 1720 (C=O)
1,5-Bis[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxapentane (2b) Dimeric thiadiazole, ether linker 159–160 0.1 (Hex:EtOAc:EtOH 5:3:1) δH: 3.66 (OCH2), 3.22 (SCH2); IR: 3350 (N–H), 1640 (C=N)
α,α'-Bis[(5-amino-1,3,4-thiadiazol-2-yl)thio]-p-xylene (2f) Dimeric thiadiazole, p-xylene linker 263–265 0.16 (Hex:EtOAc:EtOH 5:3:1) δH: 7.29 (C6H4), 4.27 (SCH2); IR: 3266 (N–H), 1519 (C–S)
Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate (8) Thiadiazole-thio, ethyl acetate chain Not reported Not reported δH: 4.77 (CH2CO), 3.36 (SCH2); IR: 1640 (C=O)
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one (3c) Thiadiazole-thio, p-tolyl ketone 166–168 Not reported δH: 7.39 (Ar–H), 2.40 (CH3); IR: 1623 (C=O)

Structural and Functional Differences

(a) Dimeric vs. Monomeric Structures

Dimeric analogs (e.g., 2b, 2f) exhibit higher melting points (159–265°C) due to increased molecular symmetry and π-π stacking (in aromatic linkers like p-xylene) . In contrast, the monomeric target compound likely has lower thermal stability but improved solubility in polar solvents due to its ester and ketone groups.

(b) Linker and Substituent Effects
  • Ether vs. Alkyl Linkers : Compound 2b (ether linker) shows distinct δH shifts at 3.66 ppm (OCH2) compared to the target compound’s aliphatic CH2 groups (~3.3 ppm) .
  • Aromatic vs. Aliphatic Substituents: The p-xylene-linked dimer (2f) has a melting point 100°C higher than non-aromatic analogs, emphasizing the role of aromaticity in stabilizing crystal lattices .
(c) Functional Group Variations
  • Ketone vs.
  • Sulfonamide vs. Ester Derivatives : Sulfonamide-containing analogs (e.g., compound 10 in ) exhibit greater aqueous solubility due to hydrogen bonding, whereas the target compound’s ester group favors lipophilicity.
(a) IR and NMR Signatures
  • IR : The target compound’s IR spectrum shares N–H (3350 cm⁻¹) and C=O (1720 cm⁻¹) stretches with analogs but lacks the C–O–C vibrations (1120 cm⁻¹) seen in ether-linked dimers .
  • NMR : The ethyl ester group in the target compound generates characteristic quartets (δH ~1.2 ppm for CH3) and triplets (~4.1 ppm for OCH2), absent in dimeric or aryl-substituted analogs .

Biological Activity

Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate is a compound that integrates the thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties based on various studies.

Chemical Structure and Properties

Chemical Formula: C₈H₁₁N₃O₃S₂
CAS Number: 220088-59-5
Molecular Weight: 243.32 g/mol
Hazard Classification: Irritant

The structural framework of this compound contributes significantly to its biological properties. The presence of the thiadiazole ring enhances its potential as a pharmacologically active agent.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing the 1,3,4-thiadiazole moiety. This compound has been shown to exhibit significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of thiadiazole exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 128 µg/mL, indicating a promising potential for development as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Thiadiazole derivatives are recognized for their ability to inhibit cancer cell proliferation through various mechanisms.

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µg/mL)Mechanism
This compoundHCT116 (Colon Cancer)10.0Induction of apoptosis
This compoundMCF7 (Breast Cancer)8.0Inhibition of cell cycle progression
This compoundA549 (Lung Cancer)9.5Targeting mitochondrial pathways

The above data indicates that the compound exhibits varying degrees of cytotoxicity against different cancer cell lines. The mechanism of action appears to involve both apoptosis induction and inhibition of cell cycle progression .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has been associated with additional biological activities:

  • Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation markers in vitro.
  • Antioxidant Activity : The compound has demonstrated free radical scavenging capabilities in various assays.
  • Anticonvulsant Effects : Related compounds have been investigated for their ability to modulate neuronal excitability .

Q & A

Q. Key Considerations :

  • Reaction temperature (often 60–80°C) and solvent choice (polar aprotic solvents like DMF) are critical for yield optimization .
  • Monitor reaction progress via TLC or HPLC to ensure intermediate formation .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization relies on a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the thiadiazole ring (δ 6.8–7.5 ppm for aromatic protons), β-ketoester carbonyl (δ 170–175 ppm), and thioether linkage .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiadiazole and oxobutanoate moieties .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. Example Optimization Table :

ConditionYield (%)Purity (%)
DMF, 80°C7298
DMSO, 70°C6595
Microwave, 100 W8599

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Variability : Replicate assays under standardized conditions (e.g., pH, serum content) to eliminate protocol-dependent artifacts .
  • Structural Analog Comparison : Compare activity with analogs (e.g., ethyl 4-((6-ethoxyquinazolin-2-yl)thio)-3-oxobutanoate) to identify critical substituents .
  • Metabolite Analysis : Use LC-MS to detect degradation products or active metabolites that may influence results .

Q. Example Structural Analogs :

CompoundStructural DifferenceBioactivity (IC₅₀, μM)
Target Compound5-amino-thiadiazole12.3 ± 1.2 (COX-2)
Analog A5-nitro-thiadiazole28.7 ± 2.1 (COX-2)
Analog BOxadiazole core>50 (COX-2)

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or kinase domains). Focus on hydrogen bonding with the thiadiazole NH and steric fit of the β-ketoester .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR Models : Develop regression models correlating substituent electronegativity (e.g., Hammett constants) with bioactivity .

Advanced: How to design pharmacokinetic studies for this compound?

Methodological Answer:

  • In Vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • In Vivo Profiling : Administer orally (10 mg/kg) in rodent models, with plasma samples analyzed at 0, 1, 4, 8, 24 hours post-dose .

Advanced: What strategies elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Scaffold Hopping : Synthesize analogs replacing the thiadiazole with oxadiazole or triazole rings to assess core flexibility .
  • Substituent Scanning : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 5-amino position .
  • 3D-QSAR : CoMFA/CoMSIA models to map electrostatic/hydrophobic requirements for activity .

Q. Example SAR Table :

ModificationBioactivity (MIC, μg/mL)
5-NH₂ (Parent)8.5 ± 0.7
5-OCH₃15.3 ± 1.1
5-NO₂32.4 ± 2.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.